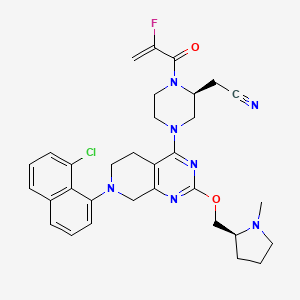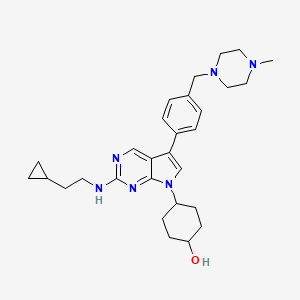
Nami-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
NAMI-A wird durch die Reaktion von Rutheniumtrichlorid mit Dimethylsulfoxid und Imidazol in Gegenwart von Salzsäure synthetisiert. Die Reaktion verläuft typischerweise wie folgt:
- Rutheniumtrichlorid in Salzsäure lösen.
- Dimethylsulfoxid und Imidazol zu der Lösung geben.
- Das Gemisch mehrere Stunden unter Rückflussbedingungen erhitzen.
- Das Reaktionsgemisch abkühlen und den Niederschlag abfiltrieren.
- Den Niederschlag mit kaltem Wasser waschen und unter Vakuum trocknen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet:
- Großtechnische Auflösung von Rutheniumtrichlorid in Salzsäure.
- Zugabe von Dimethylsulfoxid und Imidazol in kontrollierten Anteilen.
- Rückfluss des Gemischs in industriellen Reaktoren.
- Filtration und Waschen des Niederschlags.
- Trocknen des Produkts unter Vakuumbedingungen, um reines this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NAMI-A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser bei physiologischem pH-Wert.
Substitution: Saure Bedingungen, um den Austausch von Imidazol durch Wasser zu erleichtern.
Hauptsächlich gebildete Produkte
Aquokomplex: Während der Hydrolyse gebildet.
Substituierte Komplexe: Während Substitutionsreaktionen gebildet.
Wissenschaftliche Forschungsanwendungen
Biologie: Untersucht auf seine Wechselwirkungen mit biologischen Molekülen wie DNA und Proteinen.
Medizin: Vor allem für seine antimetastatischen Eigenschaften in der Krebsbehandlung erforscht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebsmedikamente und Therapeutika.
Wirkmechanismus
NAMI-A gilt als Prodrug, das nach Hydrolyse aktiv wird. Der Mechanismus umfasst:
Hydrolyse: Bildung eines ladungsneutralen Aquokomplexes bei physiologischem pH-Wert.
Wechselwirkung mit biologischen Zielstrukturen: Der Aquokomplex interagiert mit DNA und Proteinen und hemmt die Proliferation metastatischer Zellen.
Selektive Zielfindung: This compound wirkt selektiv auf metastatische Zellen, ohne nennenswerte Zytotoxizität für normale Zellen.
Wirkmechanismus
NAMI-A is considered a pro-drug that becomes active upon hydrolysis. The mechanism involves:
Hydrolysis: Formation of a charge-neutral aquo complex at physiological pH.
Interaction with Biological Targets: The aquo complex interacts with DNA and proteins, inhibiting the proliferation of metastatic cells.
Selective Targeting: This compound selectively affects metastatic cells without significant cytotoxicity to normal cells.
Vergleich Mit ähnlichen Verbindungen
NAMI-A wird oft mit anderen Ruthenium-basierten Verbindungen wie KP1019 und BOLD-100 verglichen. Hier sind einige wichtige Vergleichspunkte:
Einzigartigkeit von this compound
Antimetastatische Eigenschaften: Im Gegensatz zu KP1019, das zytotoxisch ist, ist this compound weniger zytotoxisch und effektiver bei der Reduzierung von Metastasen.
Selektive Zielfindung: This compound zielt selektiv auf metastatische Zellen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie mit weniger Nebenwirkungen macht.
Ähnliche Verbindungen
KP1019: Indazolium-trans-tetrachlorobis(indazol)ruthenat(III).
BOLD-100: Eine weitere Ruthenium-basierte Antitumorverbindung.
Eigenschaften
IUPAC Name |
1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;ruthenium(3+);tetrachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZBTXZRLXLLKO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl4N4ORuS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201653-76-1 |
Source


|
| Record name | 1H-Imidazole (OC-6-11)-tetrachloro(1H-imidazole-κN3)[1,1′-(sulfinyl-κS)bis[methane]]ruthenate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201653-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NAMI-A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201653761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAMI-A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60487Z56XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)







![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)

